N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a morpholine ring, a thian-4-yl group, and a tetrahydronaphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Thian-4-yl Group: The thian-4-yl group can be introduced via a nucleophilic substitution reaction involving a suitable thian-4-yl halide.
Attachment to the Tetrahydronaphthalene Sulfonamide: The final step involves the coupling of the morpholine-thian-4-yl intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Industrial Chemistry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The morpholine ring and thian-4-yl group may interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole
Uniqueness
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a morpholine ring, thian-4-yl group, and tetrahydronaphthalene sulfonamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S2/c23-27(24,19-6-5-17-3-1-2-4-18(17)15-19)21-16-20(7-13-26-14-8-20)22-9-11-25-12-10-22/h5-6,15,21H,1-4,7-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNITSSFNINFOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCSCC3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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